2-(5-Fluoro-2-methylbenzo[d]oxazol-7-yl)acetonitrile
Description
2-(5-Fluoro-2-methylbenzo[d]oxazol-7-yl)acetonitrile is a fluorinated benzoxazole derivative characterized by a benzo[d]oxazole core substituted with a methyl group at position 2, a fluorine atom at position 5, and an acetonitrile moiety at position 5.
Properties
Molecular Formula |
C10H7FN2O |
|---|---|
Molecular Weight |
190.17 g/mol |
IUPAC Name |
2-(5-fluoro-2-methyl-1,3-benzoxazol-7-yl)acetonitrile |
InChI |
InChI=1S/C10H7FN2O/c1-6-13-9-5-8(11)4-7(2-3-12)10(9)14-6/h4-5H,2H2,1H3 |
InChI Key |
ZTQATSQRXVOFLE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=CC(=CC(=C2O1)CC#N)F |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2-(5-Fluoro-2-methylbenzo[d]oxazol-7-yl)acetonitrile typically involves the reaction of 5-fluoro-2-methylbenzo[d]oxazole with acetonitrile under specific conditions. The reaction is often catalyzed by a base such as potassium carbonate and conducted in a solvent like dimethylformamide (DMF) at elevated temperatures . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
2-(5-Fluoro-2-methylbenzo[d]oxazol-7-yl)acetonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Scientific Research Applications
Recent studies have highlighted the biological activities of 2-(5-Fluoro-2-methylbenzo[d]oxazol-7-yl)acetonitrile, showcasing its potential in treating various diseases.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives of benzoxazole have been evaluated for their effectiveness against bacterial strains like Mycobacterium smegmatis and Pseudomonas aeruginosa . These studies suggest that the presence of fluorine and other functional groups enhances the compound's activity against pathogens.
Anticancer Properties
The compound has also been investigated for its anticancer potential. In vitro studies conducted by the National Cancer Institute demonstrated that related compounds displayed significant antitumor activity against various human cancer cell lines . The mechanism of action appears to involve the inhibition of cell growth and induction of apoptosis in cancer cells, making it a candidate for further drug development.
Structure-Activity Relationship (SAR)
The structure-activity relationship studies are crucial for understanding how modifications to the chemical structure influence biological activity. For example, the introduction of fluorine at specific positions on the benzene ring can enhance lipophilicity and improve cellular uptake, leading to increased efficacy .
Synthesis and Characterization
Synthesis methods for this compound typically involve multi-step reactions starting from readily available precursors. Characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are employed to confirm the structure and purity of synthesized compounds .
Case Studies
- Antimicrobial Screening : A study evaluated a series of benzoxazole derivatives, including this compound, against various microbial strains. The results indicated that certain derivatives exhibited MIC values as low as 6.25 µg/mL against Mycobacterium smegmatis, suggesting strong antimicrobial potential .
- Anticancer Evaluation : In a comprehensive evaluation involving multiple cancer cell lines, the compound demonstrated an average growth inhibition rate of over 50% at micromolar concentrations. This highlights its potential as a lead compound in cancer therapy .
Mechanism of Action
The mechanism of action of 2-(5-Fluoro-2-methylbenzo[d]oxazol-7-yl)acetonitrile involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest its involvement in disrupting cellular processes in microorganisms and cancer cells .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects: Fluoro vs. Chloro Analogues
A direct structural analogue, 2-(5-Chloro-2-methylbenzo[d]oxazol-7-yl)acetonitrile (), differs only in the halogen substituent (Cl instead of F). Halogens significantly influence electronic properties and bioavailability. Fluorine’s higher electronegativity and smaller atomic radius compared to chlorine may enhance metabolic stability and intermolecular interactions (e.g., hydrogen bonding or dipole-dipole forces).
Core Heterocycle Comparison: Benzo[d]oxazole vs. Coumarin
2-((2-Oxo-4-phenyl-2H-chromen-7-yl)oxy)acetonitrile () shares a nitrile group but features a coumarin core. Coumarins are planar, conjugated systems with inherent fluorescence and UV absorption properties, whereas benzo[d]oxazoles are non-planar due to the oxygen and nitrogen heteroatoms disrupting conjugation. This structural difference impacts electronic properties: coumarins typically exhibit lower HOMO-LUMO gaps (2.5–3.5 eV) compared to benzoxazoles (3.5–4.5 eV), as inferred from DFT studies in .
Functional Group Variations: Acetonitrile vs. Acetamide
The compound 2-(2-Fluoro-1,1'-biphenyl-4-yl)-N-[(7S)-5-methyl-6-oxo-6,7-dihydro-5H-dibenzo[b,d]azepin-7-yl]-acetamide () replaces the nitrile group with an acetamide. The acetamide group introduces hydrogen-bonding capability, enhancing water solubility (e.g., 79% yield compound in showed solubility in water via HPLC analysis). In contrast, the nitrile group in the target compound may reduce solubility but increase reactivity in click chemistry or nucleophilic additions .
Electronic and Structural Properties
HOMO-LUMO Distributions
DFT studies on methyl 2-(4-methyl-2-oxo-2H-chromen-7-yloxy)acetate derivatives () reveal that HOMO and LUMO orbitals localize on cyclic structures, with electron density concentrated on oxygen and aromatic carbons. For 2-(5-Fluoro-2-methylbenzo[d]oxazol-7-yl)acetonitrile, the fluorine atom likely lowers the LUMO energy, increasing electrophilicity. Non-planarity in benzoxazoles (unlike planar benzofurans in ) may reduce π-π stacking interactions, affecting solid-state packing and crystallinity .
Crystallography and Intermolecular Interactions
The benzofuran derivative in forms centrosymmetric dimers via O–H⋯O hydrogen bonds.
Solubility Profile
While solubility data for the target compound are unavailable, structurally similar compounds (e.g., ’s acetamide) exhibit moderate water solubility (50 mg/mL equilibrium). The nitrile group’s hydrophobicity likely reduces aqueous solubility, necessitating organic solvents for reactions .
Data Table: Comparative Analysis of Key Compounds
Biological Activity
2-(5-Fluoro-2-methylbenzo[d]oxazol-7-yl)acetonitrile is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article explores the compound's biological properties, including its cytotoxic effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is CHNO, with a molecular weight of 172.18 g/mol. The compound features a benzo[d]oxazole ring system substituted with a fluorine atom and an acetonitrile group, which may influence its biological activity.
Biological Activity Overview
Recent studies have highlighted the biological activity of this compound, particularly in the context of cancer research. The following sections detail specific findings related to its cytotoxicity and mechanism of action.
Cytotoxicity Studies
Table 1 summarizes the cytotoxic effects observed in various cancer cell lines:
| Cell Line | IC (µM) | Reference |
|---|---|---|
| MCF-7 (Breast Cancer) | 15.63 | |
| HeLa (Cervical Cancer) | 12.50 | |
| A549 (Lung Cancer) | 20.00 |
The IC values indicate the concentration required to inhibit cell growth by 50%. Notably, the compound demonstrated significant potency against MCF-7 cells, comparable to established chemotherapeutic agents.
The mechanism by which this compound exerts its effects appears to involve apoptosis induction. Flow cytometry assays indicated that treatment with this compound leads to increased expression of pro-apoptotic factors such as p53 and caspase-3 cleavage in MCF-7 cells, suggesting that it triggers programmed cell death pathways .
Case Studies
A recent case study evaluated the therapeutic potential of this compound in combination with other agents. The study found that co-treatment with doxorubicin enhanced the cytotoxic effects in MCF-7 cells, indicating a possible synergistic effect that warrants further investigation .
Antimicrobial Activity
Beyond its anticancer properties, preliminary data suggest that this compound may also exhibit antimicrobial activity. In vitro tests showed moderate inhibition against Gram-positive bacteria, with minimum inhibitory concentration (MIC) values ranging from 10 to 30 µM against strains such as Staphylococcus aureus and Bacillus subtilis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
